molecular formula C24H30N2O8 B2444463 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid CAS No. 467444-49-1

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid

Cat. No.: B2444463
CAS No.: 467444-49-1
M. Wt: 474.51
InChI Key: QVTBAJCUTAIVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid is a complex organic compound with a unique structure It is characterized by a tetracyclic core with multiple functional groups, including carboxylic acid and ketone groups

Properties

IUPAC Name

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O8/c1-9(2)7-13(23(31)32)25-19(27)15-11-5-6-12(16(15)20(25)28)18-17(11)21(29)26(22(18)30)14(24(33)34)8-10(3)4/h5-6,9-18H,7-8H2,1-4H3,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTBAJCUTAIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2C3C=CC(C2C1=O)C4C3C(=O)N(C4=O)C(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid involves multiple steps. The starting materials typically include simple organic molecules that undergo a series of reactions such as cyclization, oxidation, and substitution to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0{2,6}.0{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid stands out due to its tetracyclic structure and the presence of multiple functional groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

The compound 2-[10-(1-carboxy-3-methylbutyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl]-4-methylpentanoic acid (CAS No: 467444-49-1) is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest various biological activities that may be explored for therapeutic uses.

Chemical Structure

The molecular formula of this compound is C24H30N2O8C_{24}H_{30}N_2O_8 with a molecular weight of approximately 474.5 g/mol. The structure includes multiple functional groups that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential areas of interest:

  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential application as an antimicrobial agent or a synergistic enhancer when combined with existing antibiotics .
  • Antitumor Activity : Some findings suggest that this compound may have antitumor properties. In vitro studies have shown cytotoxic effects on cancer cell lines, indicating a possible mechanism for inhibiting tumor growth .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders or cancer treatment where enzyme modulation is beneficial .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against several bacterial strains
AntitumorCytotoxic effects observed in various cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential for further development as an anticancer drug.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : Investigations into the antimicrobial mechanism suggest that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Synergistic Effects : When combined with conventional antibiotics, the compound showed enhanced efficacy, indicating its role as a potential adjuvant in antibiotic therapy.

Q & A

Basic: What experimental design considerations are critical for synthesizing this compound?

Answer: Synthesis requires adherence to CRDC guidelines for chemical engineering design, including reactor configuration, temperature/pressure control, and catalyst selection. Membrane separation technologies (e.g., nanofiltration) are recommended for post-synthesis purification to isolate the compound from byproducts . Kinetic studies should be integrated to optimize reaction conditions, leveraging factorial design principles to systematically test variables like solvent polarity and stoichiometric ratios .

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the tetracyclic core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Pair these with reverse-phase HPLC (RP-HPLC) using phosphate-buffered mobile phases (pH 5.5) for purity assessment, as described in pharmacopeial methodologies .

Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer: Discrepancies often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) to model solvent interactions and compare calculated vs. observed NMR chemical shifts. Validate with 2D-NMR techniques (e.g., NOESY) to detect through-space correlations missed in static models. Cross-reference with synthetic analogs (e.g., thiadiazole derivatives) to identify structural outliers .

Advanced: What role does AI-driven simulation play in studying this compound’s reactivity?

Advanced: How can factorial design optimize synthesis yield while minimizing side-product formation?

Answer: Implement a 2^k factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Response surface methodology (RSM) identifies interactions between factors, prioritizing catalyst concentration as the dominant yield driver. Use GC-MS to quantify side-products (e.g., decarboxylated derivatives) and refine parameter ranges iteratively .

Basic: What purification strategies are recommended for isolating this compound?

Answer: Post-synthesis, employ membrane-based separation (e.g., ultrafiltration) to remove low-MW impurities. Follow with preparative HPLC using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). Crystallization in ethyl acetate/n-hexane mixtures enhances enantiomeric purity, particularly for the carboxy-methylbutyl sidechain .

Basic: Which theoretical frameworks guide mechanistic studies of this compound’s biological interactions?

Answer: Link research to conceptual frameworks like transition-state theory for enzyme inhibition studies or molecular docking simulations for target binding. For example, the tetraoxo groups may act as hydrogen-bond acceptors; test this via isothermal titration calorimetry (ITC) to quantify binding thermodynamics with proteases .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer: Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., lactam rings) using deuterium oxide exchange experiments. Compare with in silico degradation models (e.g., Schrödinger’s BioLuminate) to predict vulnerable motifs and design stabilized analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.